molecular formula C6H4ClNO2 B8765857 Pyridin-3-yl chloridocarbonate CAS No. 165739-74-2

Pyridin-3-yl chloridocarbonate

Cat. No. B8765857
CAS RN: 165739-74-2
M. Wt: 157.55 g/mol
InChI Key: UDLWVSDXEKQRKZ-UHFFFAOYSA-N
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Description

Pyridin-3-yl chloridocarbonate might be a derivative of pyridine, which is an aromatic heterocyclic compound . Pyridine derivatives are known to have various applications in medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for Pyridin-3-yl chloridocarbonate are not available, similar compounds have been synthesized through various methods. For instance, pyridine derivatives have been synthesized through reactions involving 2-aminopyridines and arylglyoxals .

properties

CAS RN

165739-74-2

Molecular Formula

C6H4ClNO2

Molecular Weight

157.55 g/mol

IUPAC Name

pyridin-3-yl carbonochloridate

InChI

InChI=1S/C6H4ClNO2/c7-6(9)10-5-2-1-3-8-4-5/h1-4H

InChI Key

UDLWVSDXEKQRKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)OC(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 1.93M solution of phosgene in toluene (20%) (198.3 ml) (382.3 mmoles) was diluted with dry CH2Cl2 (100 ml) and the mixture was stirred at 0° under an argon atmosphere. A solution of 3-hydroxy-pyridine (7.27 grams) (76.5 mmoles) and dry pyridine (8.06 grams) (8.25 ml) (101.9 mmoles) in dry CH2Cl2 (200 ml) was added dropwise to the stirred solution at 0° over a period of 1 hour. The mixture was stirred at 0-25° for an additional 2 hours. A stream of nitrogen was passed through the solution to remove most of the phosgene and the solution was then evaporated to dryness to give the title compound which was dried in vacuo for 1 hour and then taken up in dry CH2Cl2 (60 ml) and dry pyridine (60 ml) to give a stock solution of the title compound.
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198.3 mL
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100 mL
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7.27 g
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8.25 mL
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200 mL
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